

# Synthesis and Characterization of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **4-Butoxy-3-ethoxybenzaldehyde**

Cat. No.: **B1270981**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Butoxy-3-ethoxybenzaldehyde** (CAS No. 93567-90-9). This document details a representative experimental protocol for its synthesis via Williamson ether synthesis, alongside predicted and known physical and spectroscopic properties of the target compound and its precursors. The information is structured to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

## Compound Overview

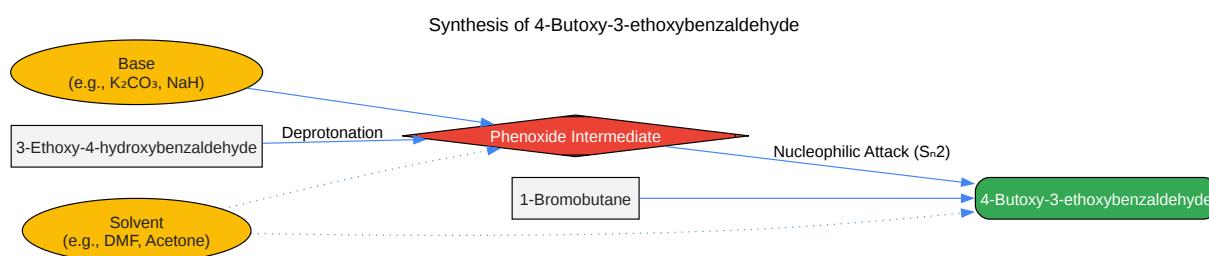
**4-Butoxy-3-ethoxybenzaldehyde** is an aromatic aldehyde featuring both a butoxy and an ethoxy group on the benzene ring. Its structure lends itself to further functionalization, making it a potentially valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Table 1: Physicochemical Properties of **4-Butoxy-3-ethoxybenzaldehyde**

Property	Value	Source/Method
CAS Number	93567-90-9	[Cymit Quimica][1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>3</sub>	[Matrix Scientific][2]
Molecular Weight	222.28 g/mol	[Santa Cruz Biotechnology][3]
Appearance	Predicted: Colorless to pale yellow liquid or low-melting solid	Inferred from analogous compounds
Boiling Point	Predicted: > 250 °C	Inferred from analogous compounds
Melting Point	Not available	

## Synthesis Pathway

The most direct and common method for the synthesis of **4-Butoxy-3-ethoxybenzaldehyde** is the Williamson ether synthesis. This S<sub>n</sub>2 reaction involves the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.



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Caption: Williamson Ether Synthesis of **4-Butoxy-3-ethoxybenzaldehyde**.

## Experimental Protocol: A Representative Procedure

The following protocol is a detailed, representative method for the synthesis of **4-Butoxy-3-ethoxybenzaldehyde** based on standard Williamson ether synthesis procedures for analogous compounds.

## Materials and Reagents

Table 2: Properties of Starting Materials

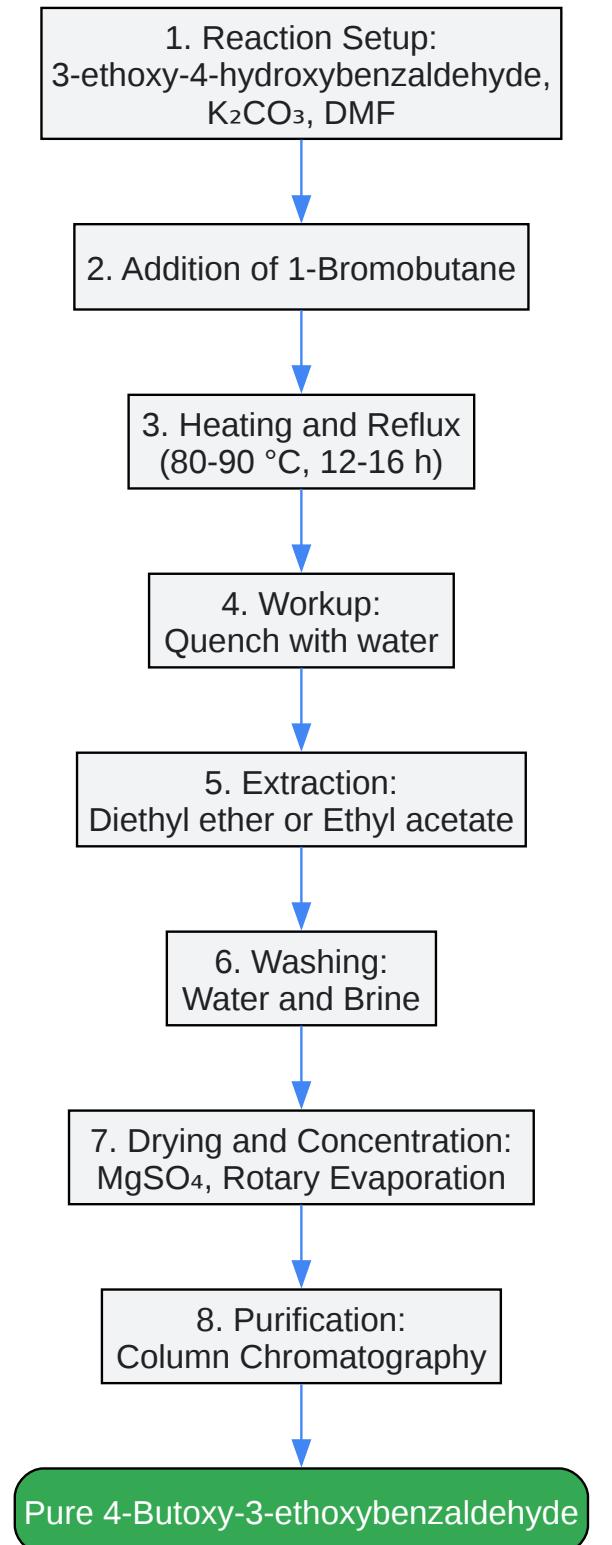
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Hazards
3-Ethoxy-4-hydroxybenzaldehyde	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	166.17	76-79	285	Irritant
1-Bromobutane	C <sub>4</sub> H <sub>9</sub> Br	137.02	-112	101-104	Flammable, Irritant
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	K <sub>2</sub> CO <sub>3</sub>	138.21	891	N/A	Irritant
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	-61	153	Reproductive Toxicity, Irritant

## Synthesis Procedure

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 g, 60.2 mmol).
- Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, e.g., 12.5 g, 90.3 mmol) to the flask. Add anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the starting aldehyde, e.g., 100 mL).

- **Addition of Alkyl Halide:** Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. Add 1-bromobutane (1.2 eq, e.g., 7.8 mL, 72.2 mmol) dropwise to the suspension.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
- **Extraction:** Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
- **Washing:** Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure **4-Butoxy-3-ethoxybenzaldehyde**.

## Experimental Workflow for Synthesis

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Caption: A typical workflow for the synthesis and purification of **4-Butoxy-3-ethoxybenzaldehyde**.

## Characterization

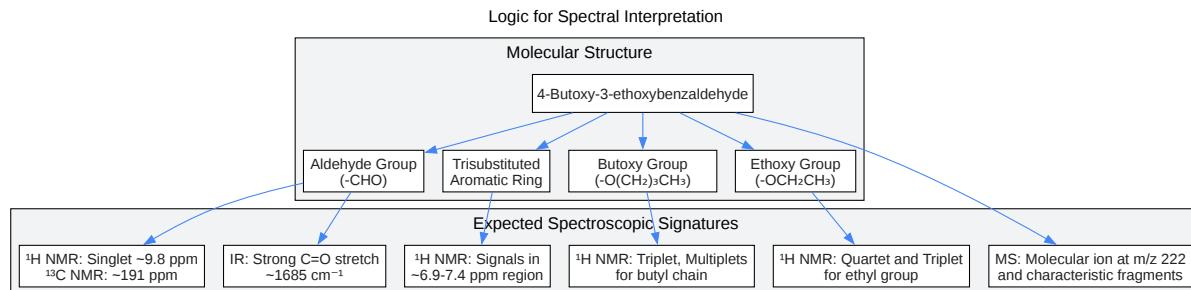
As experimental spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde** is not readily available in the public domain, the following characterization data is predicted based on the analysis of structurally similar compounds such as 4-butoxy-3-methoxybenzaldehyde and 4-ethoxy-3-methoxybenzaldehyde.

## Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for **4-Butoxy-3-ethoxybenzaldehyde**

Technique	Predicted Key Signals/Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), ~4.0 (t, 2H, -OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub> ), ~1.8 (m, 2H, -OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ), ~1.5 (m, 2H, -OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ), ~1.4 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> ), ~1.0 (t, 3H, -O(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	$\delta$ ~191 (-CHO), ~155 (C-OR), ~150 (C-OR), ~130 (Ar-C), ~126 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), ~69 (-OCH <sub>2</sub> -), ~64 (-OCH <sub>2</sub> -), ~31 (-CH <sub>2</sub> -), ~19 (-CH <sub>2</sub> -), ~15 (-CH <sub>3</sub> ), ~14 (-CH <sub>3</sub> )
IR (Infrared Spectroscopy) (cm <sup>-1</sup> )	~2960-2850 (C-H aliphatic stretch), ~1685 (C=O aldehyde stretch), ~1590, ~1510 (C=C aromatic stretch), ~1260, ~1140 (C-O ether stretch)
Mass Spectrometry (MS)	m/z (EI+): 222 (M <sup>+</sup> ), fragments corresponding to loss of butyl, butoxy, ethyl, ethoxy, and CHO groups.

## Logical Relationship for Spectral Interpretation



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Caption: Correlation between structural features and expected spectroscopic signals.

## Safety and Handling

3-Ethoxy-4-hydroxybenzaldehyde: This compound is an irritant.<sup>[2]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

1-Bromobutane: This substance is a flammable liquid and an irritant.<sup>[4]</sup> It should be handled in a well-ventilated fume hood, away from ignition sources.

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. It should be handled with care in a fume hood, and appropriate gloves should be worn to prevent skin contact.

Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

The final product, **4-Butoxy-3-ethoxybenzaldehyde**, is expected to be an irritant. Standard laboratory safety procedures should be followed during its handling and purification. All waste materials should be disposed of in accordance with local regulations.

## Conclusion

This technical guide outlines a robust and representative method for the synthesis of **4-Butoxy-3-ethoxybenzaldehyde** using the Williamson ether synthesis. While experimental characterization data for the final product is not widely available, the provided predicted data, based on analogous compounds, offers a reliable starting point for its identification. The detailed protocol and safety information will be a valuable asset for researchers and professionals engaged in the synthesis of novel organic compounds for various applications, including drug discovery and development.

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